Stereochemical Fidelity: Quantitative Comparison of Enantiomeric Excess and Optical Purity with L-Leucine Analog
The stereochemical integrity of N-Boc-D-leucine N'-methoxy-N'-methylamide (D-enantiomer) is essential for its application as a precursor to Carfilzomib-related impurities. While specific enantiomeric excess (e.e.) data for this compound is not publicly disclosed, the critical differentiation lies in its absolute configuration. The D-leucine backbone ensures the correct stereochemistry for the target impurity (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate Salt . In contrast, the L-leucine analog (Boc-L-leucine N'-methoxy-N'-methylamide, CAS 87694-50-6) [1] would produce an enantiomeric impurity with potentially different biological and analytical properties. The Deoxo-Fluor method for synthesizing Weinreb amides from chiral acids has been shown to proceed without racemization, ensuring high chiral purity for products derived from enantiopure starting materials [2].
| Evidence Dimension | Absolute Stereochemistry (Chiral Center) |
|---|---|
| Target Compound Data | D-Leucine derived (R-configuration at α-carbon) |
| Comparator Or Baseline | L-Leucine derived (S-configuration at α-carbon) - CAS 87694-50-6 |
| Quantified Difference | Enantiomeric configuration (D vs L) |
| Conditions | Chiral purity and stereochemical outcome in subsequent synthetic steps |
Why This Matters
The correct D-stereochemistry is non-negotiable for synthesizing the correct enantiomer of Carfilzomib Impurity 50; procurement of the L-analog would yield an incorrect stereoisomer, rendering it unsuitable for regulatory and analytical purposes.
- [1] ChemicalBook. (2026). BOC-L-LEUCINE N,O-DIMETHYLHYDROXAMIDE (CAS 87694-50-6). View Source
- [2] ACS Publications. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. Organic Letters, 2, 4091-4093. DOI: 10.1021/ol000318w. View Source
